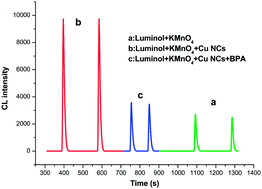Ultrasensitive determination of bisphenol A in water by inhibition of copper nanoclusters-enhanced chemiluminescence from the luminol–KMnO4 system
RSC Advances Pub Date: 2014-09-11 DOI: 10.1039/C4RA09769F
Abstract
In the present work, a highly sensitive chemiluminescence (CL) system for determination of trace bisphenol A (BPA) was established. The method was based on the inhibitory effect of luminol CL by BPA on the Cu NCs-enhanced luminol–KMnO4 CL system for the first time. Water-soluble Cu NCs capped with BSA were synthesized. Under the optimized conditions, the inhibited CL intensity was proportional to the concentration of BPA ranging from 1.0 × 10−9 to 1.0 × 10−5 mol L−1, with a detection limit (3σ) of 1.2 × 10−10 mol L−1. It indicated that the concentration level is lower by almost 1–3 orders of magnitude compared with alternatives. The relative standard deviation (RSD) of the method was 1.7% with 9 repeated measurements of 1.0 × 10−6 mol L−1 BPA. The proposed method has also been applied to determine BPA in water samples with good accuracy and precision. The CL spectra, UV-visible spectroscopy and radical scavengers were conducted to explore the possible mechanism.


Recommended Literature
- [1] XXXIX.—Action of chloride of iodine on picric acid
- [2] Synthesis and molecular weight control of poly(3-hexylthiophene) using electrochemical polymerization in a flow microreactor†
- [3] SAXS anti-peaks reveal the length-scales of dual positive–negative and polar–apolar ordering in room-temperature ionic liquids†‡
- [4] The investigation of mixed monolayers adsorbed from solution: octane and nonane mixtures on graphite
- [5] Effects of magnesium silicate on the mechanical properties, biocompatibility, bioactivity, degradability, and osteogenesis of poly(butylene succinate)-based composite scaffolds for bone repair
- [6] Zwitteration of dextran: a facile route to integrate antifouling, switchability and optical transparency into natural polymers†
- [7] Pluronic F127–folic acid encapsulated nanoparticles with aggregation-induced emission characteristics for targeted cellular imaging†
- [8] Isotope ratio mass spectrometry
- [9] Citrus limetta fruit waste management by liquefaction using hydrogen-donor solvent
- [10] Obituary










